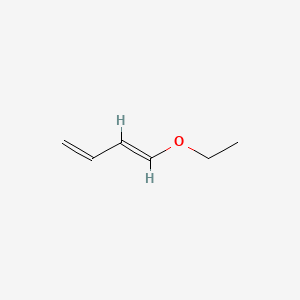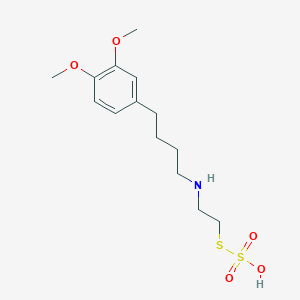
Ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester) is an organic compound that belongs to the class of thiols Thiols are sulfur analogs of alcohols and contain a sulfhydryl group (-SH) instead of a hydroxyl group (-OH) This compound is characterized by the presence of an ethanethiol group, a dimethoxyphenyl group, and a hydrogen sulfate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester) typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylbutylamine with ethanethiol in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process usually starts with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or amines.
Substitution: The hydrogen sulfate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The compound may also interact with cellular membranes and signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: A simpler thiol with a similar sulfhydryl group.
3,4-Dimethoxyphenylbutylamine: Shares the dimethoxyphenyl and butylamine groups.
Hydrogen Sulfate Esters: Compounds with similar ester functional groups.
Uniqueness
Ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester) is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
21224-62-4 |
|---|---|
Fórmula molecular |
C14H23NO5S2 |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
1,2-dimethoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene |
InChI |
InChI=1S/C14H23NO5S2/c1-19-13-7-6-12(11-14(13)20-2)5-3-4-8-15-9-10-21-22(16,17)18/h6-7,11,15H,3-5,8-10H2,1-2H3,(H,16,17,18) |
Clave InChI |
XPECYTOPDCVNQL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCCCNCCSS(=O)(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


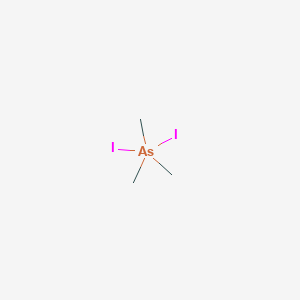
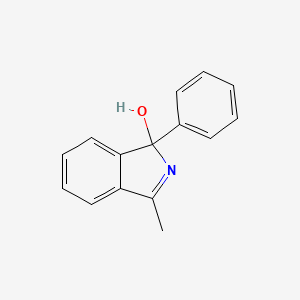
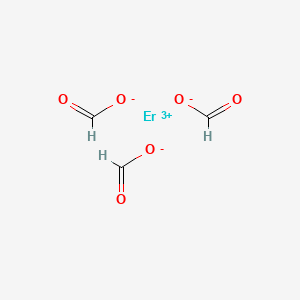
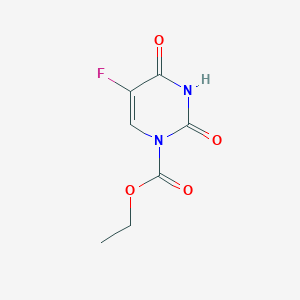
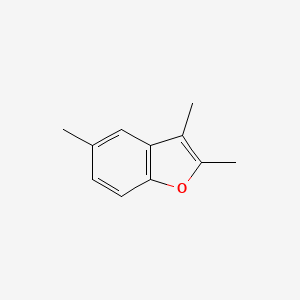
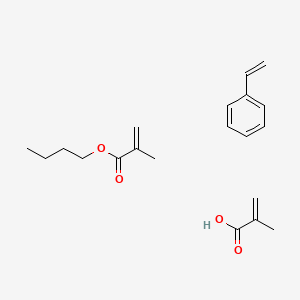
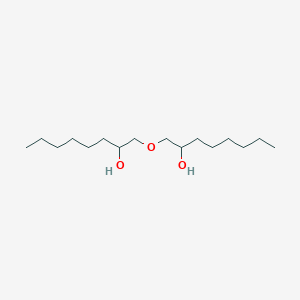
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)


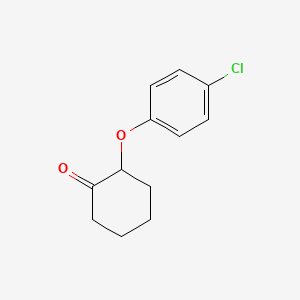
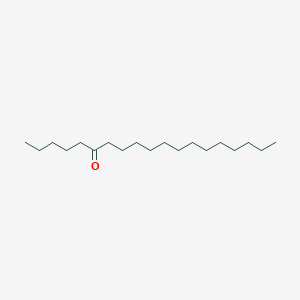
![2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione](/img/structure/B14706678.png)
